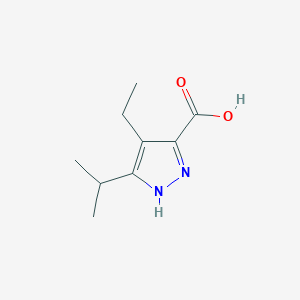![molecular formula C8H12N2O B15055406 2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B15055406.png)
2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrazines. This compound is characterized by a fused bicyclic structure, which imparts unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), results in the formation of the desired pyrido[1,2-a]pyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrido[1,2-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce hydrogenated derivatives
Scientific Research Applications
2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied. Molecular dynamics experiments and binding studies are often conducted to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6,7,8-Hexahydro-1H-pyrido[1,2-a]pyrimidine
- 6,6a,7,8,9,10-Hexahydro-5H-pyrazino[2,3-e]pyrido
Uniqueness
Compared to similar compounds, 2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one exhibits unique structural features and reactivity.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,3,4,8,9,9a-hexahydropyrido[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C8H12N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h2,5,7H,1,3-4,6H2,(H,9,11) |
InChI Key |
XKMHZZXHJCGVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NCCN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15055363.png)
![4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15055377.png)
![Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15055381.png)
![2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055385.png)





